molecular formula C43H49N9O9S B14268812 L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine CAS No. 184889-21-2

L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine

Cat. No.: B14268812
CAS No.: 184889-21-2
M. Wt: 868.0 g/mol
InChI Key: FLAHJCJMDBSUCN-DUGSHLAESA-N
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Description

L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine is a synthetic peptide composed of six amino acids: proline, tyrosine, cysteine, tryptophan, histidine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, tryptophan, histidine, and tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cross-linking.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions at specific residues, such as the hydroxyl group of tyrosine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic reagents can be used for substitution reactions at specific residues.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:

    Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling cascades.

    Enzyme Inhibition: The peptide may inhibit the activity of specific enzymes, altering metabolic pathways.

    Protein-Protein Interactions: The peptide may facilitate or disrupt interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields of research.

Properties

CAS No.

184889-21-2

Molecular Formula

C43H49N9O9S

Molecular Weight

868.0 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C43H49N9O9S/c53-28-11-7-24(8-12-28)16-33(48-38(55)32-6-3-15-45-32)39(56)52-37(22-62)42(59)49-34(18-26-20-46-31-5-2-1-4-30(26)31)40(57)50-35(19-27-21-44-23-47-27)41(58)51-36(43(60)61)17-25-9-13-29(54)14-10-25/h1-2,4-5,7-14,20-21,23,32-37,45-46,53-54,62H,3,6,15-19,22H2,(H,44,47)(H,48,55)(H,49,59)(H,50,57)(H,51,58)(H,52,56)(H,60,61)/t32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

FLAHJCJMDBSUCN-DUGSHLAESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Origin of Product

United States

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